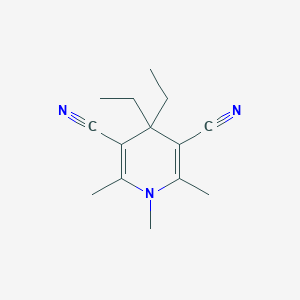![molecular formula C15H13N5O4S B14523985 4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide CAS No. 62537-88-6](/img/structure/B14523985.png)
4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound features a unique structure that includes an amino group, a nitrophenyl group, a pyrazolyl group, and a benzene sulfonamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrophenylhydrazine with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields . Another approach involves the use of sulfonyl chlorides and amines under mild conditions to produce the desired sulfonamide .
Chemical Reactions Analysis
4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols.
Scientific Research Applications
4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition leads to the disruption of bacterial cell growth and replication. In anticancer applications, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar compounds to 4-Amino-N-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide include:
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfathiazole: Known for its use in treating bacterial infections.
Sulfadiazine: Used in combination with other drugs to treat infections. What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
62537-88-6 |
|---|---|
Molecular Formula |
C15H13N5O4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-amino-N-[1-(4-nitrophenyl)pyrazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H13N5O4S/c16-11-1-7-15(8-2-11)25(23,24)18-12-9-17-19(10-12)13-3-5-14(6-4-13)20(21)22/h1-10,18H,16H2 |
InChI Key |
KTFKRECMWWJDMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CN(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(4-Bromophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14523910.png)
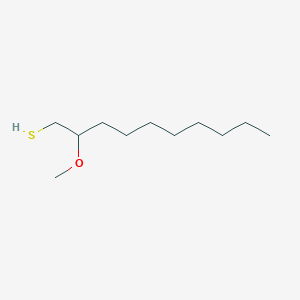
![2-{3-[(4-Fluorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14523923.png)
![(4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14523937.png)
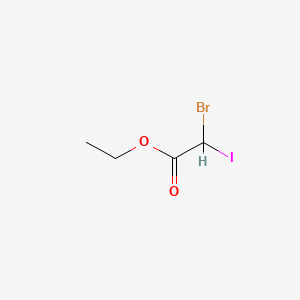
![N,N'-(Heptane-1,7-diyl)bis[4-(difluoromethoxy)-N-propylbenzamide]](/img/structure/B14523945.png)
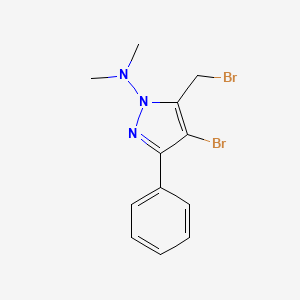
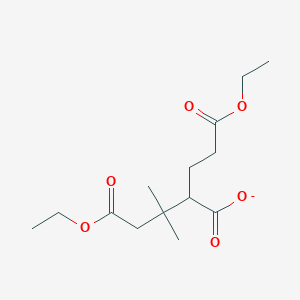
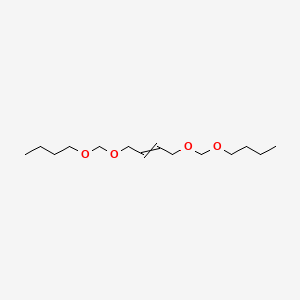
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14523968.png)
![2-[(3-Chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14523972.png)
![1-Methoxy-2-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14523975.png)
![{(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide](/img/structure/B14523977.png)
